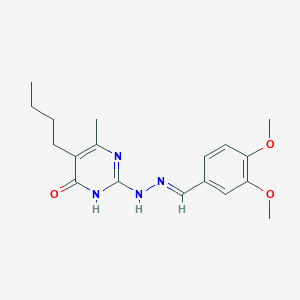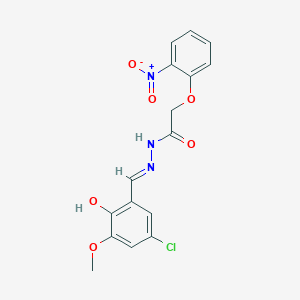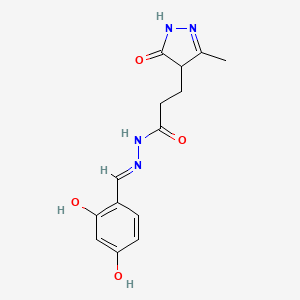
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, also known as DMHPH, is a novel compound that has been synthesized for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
Wirkmechanismus
The mechanism of action of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is still being studied, but it is thought to involve the inhibition of specific enzymes or signaling pathways. For example, one study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer's disease. Another study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, as well as inhibit the activity of specific enzymes involved in disease development. Additionally, 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have antioxidant properties, which may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is that it has been shown to have potential as an anticancer agent and a treatment for Alzheimer's disease. Additionally, it has antioxidant properties that may be useful in protecting cells from oxidative stress. However, one limitation of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is that its mechanism of action is still being studied, so its potential uses and limitations are not yet fully understood.
Zukünftige Richtungen
There are several future directions that could be explored in relation to 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone. One direction would be to further study its mechanism of action and potential uses in the treatment of various diseases. Another direction would be to explore the potential use of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in combination with other compounds or therapies to enhance its effectiveness. Additionally, further studies could be conducted to explore the safety and toxicity of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in vivo.
Synthesemethoden
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can be synthesized by reacting 3,4-dimethoxybenzaldehyde with 5-butyl-4-hydroxy-6-methyl-2-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been studied for its potential use in a variety of scientific research applications. One study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Another study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the activity of a specific enzyme involved in the development of Alzheimer's disease, suggesting that it may have potential as a treatment for this condition.
Eigenschaften
IUPAC Name |
5-butyl-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-5-6-7-14-12(2)20-18(21-17(14)23)22-19-11-13-8-9-15(24-3)16(10-13)25-4/h8-11H,5-7H2,1-4H3,(H2,20,21,22,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJSRSHBYVJSLF-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)NN=CC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(N=C(NC1=O)N/N=C/C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6086800.png)
amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6086803.png)

![5-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B6086814.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6086822.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6086826.png)

![1-(2-fluorobenzyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B6086841.png)


![1-[3-(4-{[(2,3-difluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6086879.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6086883.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)
![1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6086900.png)